

# Conformational Landscape of the $\beta$ -L-Xylofuranose Ring: A Technical Guide

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## Compound of Interest

Compound Name: *beta-L-Xylofuranose*

Cat. No.: *B12887593*

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This guide provides an in-depth technical analysis of the conformational preferences of the  $\beta$ -L-xylofuranose ring, targeting researchers, scientists, and professionals in drug development. It integrates experimental and computational methodologies to elucidate the three-dimensional structure of this important furanose.

## Introduction to Furanose Ring Conformation

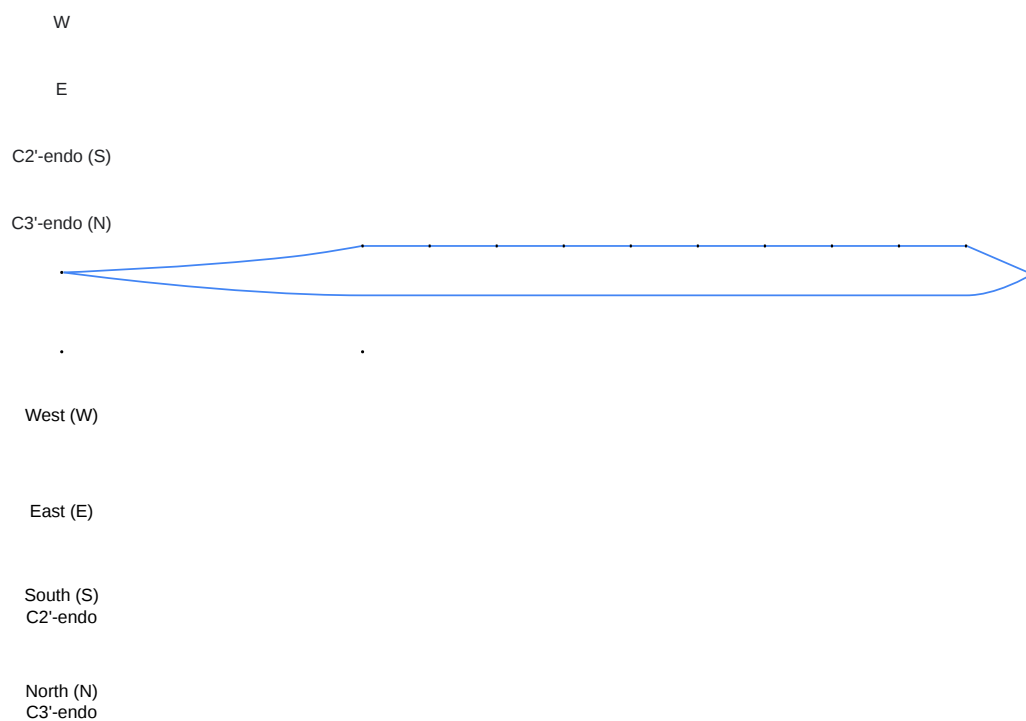
The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and carbohydrates. Unlike the more rigid six-membered pyranose ring, the furanose ring exhibits considerable flexibility. This flexibility is not random but is characterized by a continuous cycle of out-of-plane atomic displacements known as pseudorotation. The specific conformation adopted by the furanose ring is crucial for its biological activity and molecular recognition properties.  $\beta$ -L-Xylofuranose, as a constituent of various glycans and a synthetic analog in nucleic acids, presents a unique conformational landscape that influences the properties of the macromolecules it is part of.

## The Pseudorotation Concept in Furanose Rings

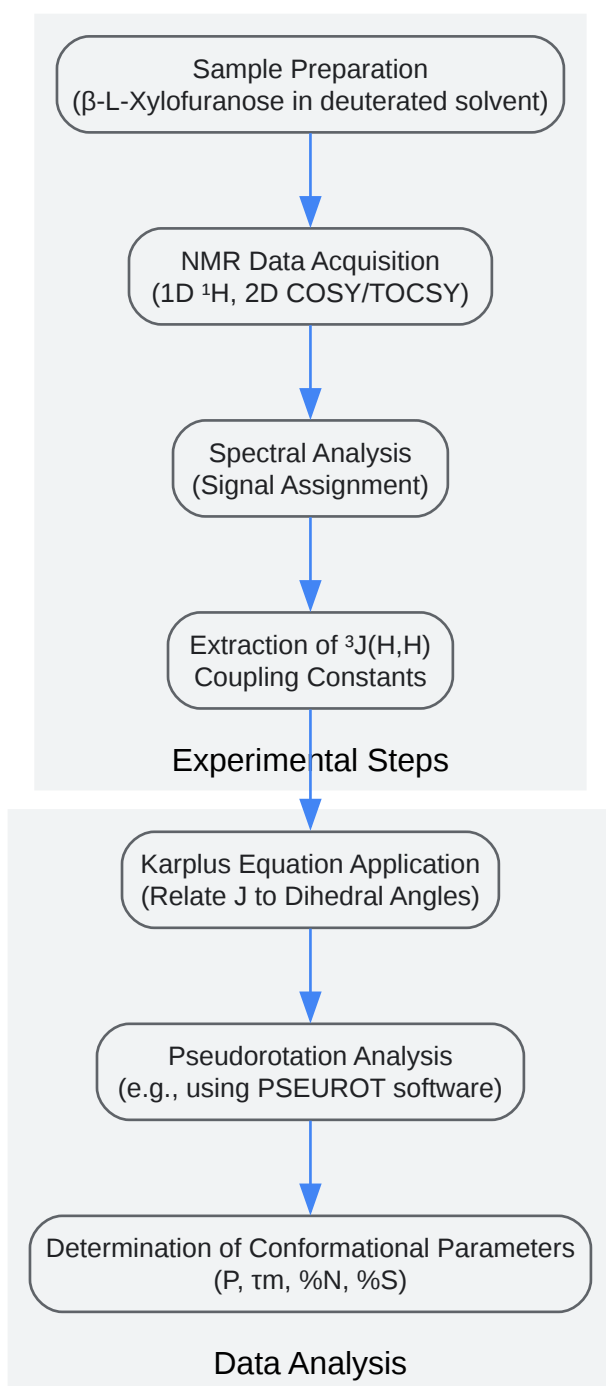
The conformation of a furanose ring can be described by the concept of pseudorotation, which defines the out-of-plane puckering of the ring atoms.<sup>[1]</sup> This puckering is characterized by two parameters: the phase angle of pseudorotation (P) and the amplitude of pucker ( $\tau_m$ ). The pseudorotation cycle encompasses a continuum of conformations, but furanose rings typically populate two major, low-energy regions: the North (N) and South (S) conformations.

- North (N) Conformations: Characterized by P values around  $0^{\circ}$  to  $36^{\circ}$ , corresponding to C3'-endo puckering (the C3' atom is displaced on the same side as the C5' atom).
- South (S) Conformations: Characterized by P values around  $144^{\circ}$  to  $180^{\circ}$ , corresponding to C2'-endo puckering (the C2' atom is displaced on the same side as the C5' atom).

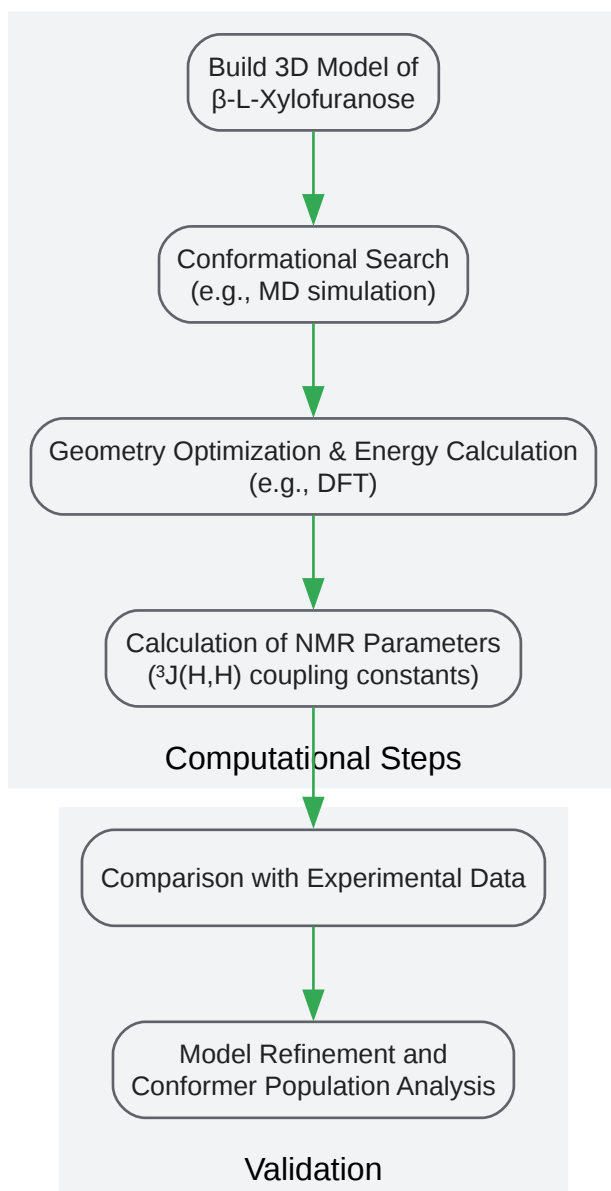
The interconversion between these N and S states occurs through intermediate, higher-energy conformations. The relative populations of the N and S conformers are influenced by the stereochemistry of the substituents on the furanose ring.



Pseudorotational Pathway of a Furanose Ring



Workflow for NMR-based Conformational Analysis



Workflow for Computational Conformational Analysis

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## References

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